benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine
Description
benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is a complex organic compound with the molecular formula C27H46NO3P and a molecular weight of 463.643. This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a phenylmethanamine moiety and two cyclohexyl groups substituted with methyl and isopropyl groups.
Properties
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46NO3P/c1-19(2)24-14-12-21(5)16-26(24)30-32(29,28-18-23-10-8-7-9-11-23)31-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-27H,12-18H2,1-6H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMUTXAWUQZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NCC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phosphoryl chloride with 5-methyl-2-propan-2-ylcyclohexanol to form the phosphorylated intermediate. This intermediate is then reacted with phenylmethanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphonates.
Scientific Research Applications
benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenylmethanamine moiety may also contribute to its biological effects by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline: Similar structure but with an aniline group instead of phenylmethanamine.
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylbenzylamine: Contains a benzylamine moiety instead of phenylmethanamine.
Uniqueness
benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Pharmacological Properties
Benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine exhibits a variety of biological activities, particularly in the fields of neuropharmacology and anti-cancer research. Its structural components suggest potential interactions with neurotransmitter systems and cellular signaling pathways.
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this phosphoramidate exhibit significant anticonvulsant properties. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated efficacy in various seizure models, suggesting that this compound may also exhibit similar properties due to its structural analogies .
Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of related compounds, it was found that certain derivatives showed protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. The median effective dose (ED50) for these compounds was significantly lower than traditional anticonvulsants such as phenobarbital, indicating a promising therapeutic window for this compound and its derivatives .
Study 2: Neurotoxicity Assessment
A neurotoxicity screen revealed that many derivatives of this compound did not exhibit significant motor impairment at maximum administered doses. This suggests a favorable safety profile, which is critical for any potential therapeutic application in treating epilepsy or other neurological disorders .
Data Table: Biological Activity Summary
| Activity | Model | ED50 (mg/kg) | Comparison Compound | Remarks |
|---|---|---|---|---|
| Anticonvulsant | MES Test | 0.0056 | Phenobarbital | 10-fold more potent |
| Anticonvulsant | PTZ Test | 0.056 | Ethosuximide | Significant protection observed |
| Neurotoxicity | Motor Impairment Test | N/A | N/A | No significant impairment noted |
The proposed mechanism of action for this compound involves modulation of neurotransmitter release and receptor activity. The phosphoramidate group may facilitate interactions with GABAergic and glutamatergic systems, which are critical in seizure control and neuroprotection.
Molecular Modeling Studies
Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in neuronal excitability, further supporting its potential as an anticonvulsant agent. The binding affinity and orientation within the active site are crucial for its efficacy against seizures and other neurological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
